Low-Strength Evidence Alert: In Silico Anti-Proliferative Potential Is Reported Only for Class Analogs, Not the Target Compound
No direct docking or bioassay data for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide was identified. The closest available evidence is an in silico study on a series of nine 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives, which demonstrated promising binding scores against the CDK-2 enzyme (PDB: 2R3J). The two most effective molecules in that study showed docking scores of -10.654 and -10.169 kcal/mol, compared to -9.919 kcal/mol for the reference ligand SCJ [1]. This data is exclusively for the 2-amine derivatives and cannot be directly translated to the 2-acetamide derivative of interest due to the structural difference.
| Evidence Dimension | Docking Score (Glide XP) against CDK-2 (PDB: 2R3J) |
|---|---|
| Target Compound Data | No data available for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide. |
| Comparator Or Baseline | Reference ligand SCJ: -9.919 kcal/mol; Best in-class 2-amine derivative (P-1): -10.654 kcal/mol. |
| Quantified Difference | Not applicable (comparison is to a different chemical class of 2-amine derivatives). |
| Conditions | In silico molecular docking, Glide software (Schrodinger 2018). |
Why This Matters
Procurement decisions for anti-proliferative research cannot rely on this class-level data; a specific assay for the target acetamide compound is required.
- [1] Ali, Y. S., Mahdi, M. F., & Razik, B. M. A. (2023). In Silico Evaluation of Binding Interaction and ADME Properties of Novel 5-(Thiophen-2-yl)-1,3,4-Oxadiazole-2-Amine Derivatives as Anti-Proliferative Agents. International Journal of Applied Pharmaceutics, 15(3), 141-146. View Source
